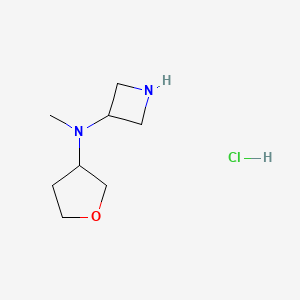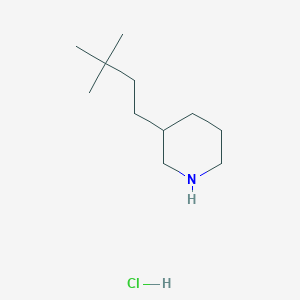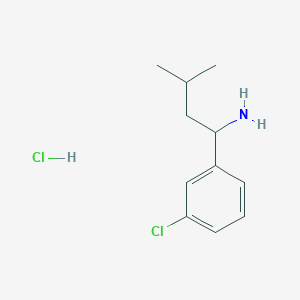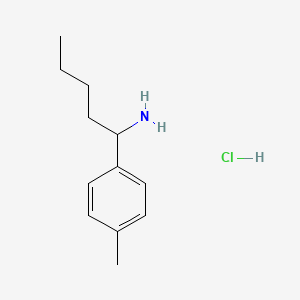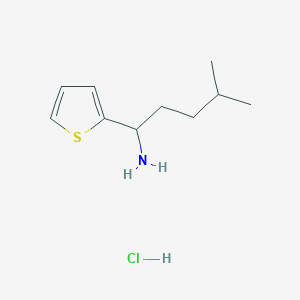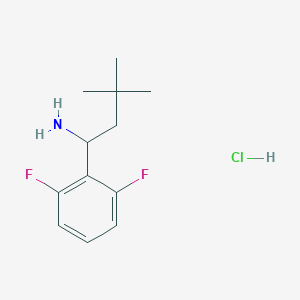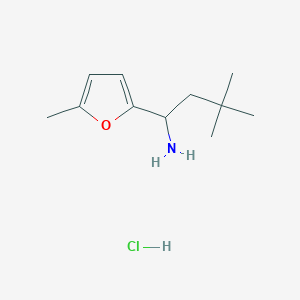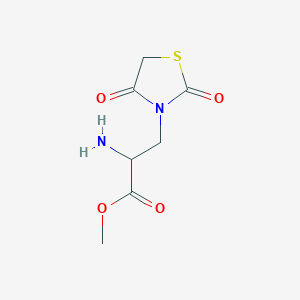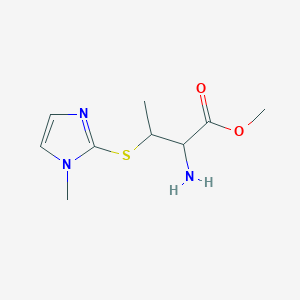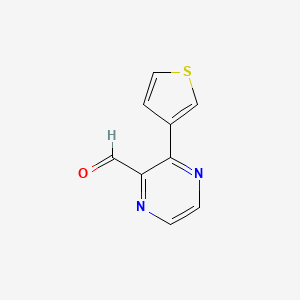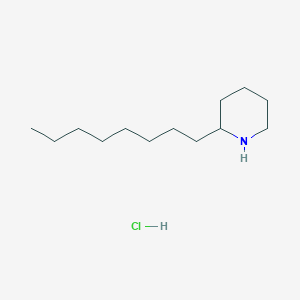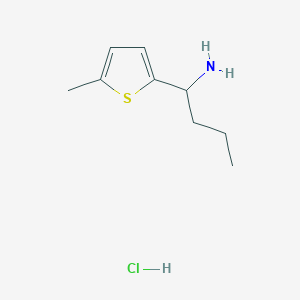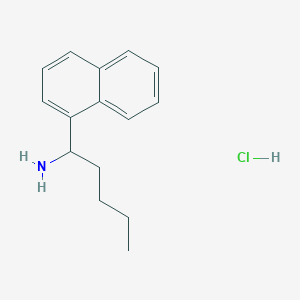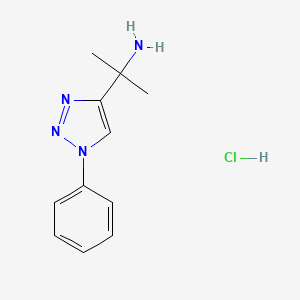
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride
Overview
Description
“2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a phenyl group and an amine group .
Molecular Structure Analysis
The molecular structure of similar compounds shows a triazole ring attached to a phenyl group . The exact molecular structure of “2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride” would require further analysis.Scientific Research Applications
Synthesis and Structural Diversity
- Alkylation and Ring Closure Reactions : 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride can be used as a starting material for various alkylation and ring closure reactions, generating a diverse library of compounds. This versatility makes it valuable for creating novel structures in chemical research (Roman, 2013).
Medicinal Chemistry and Bioactivity
Antifungal and Antimicrobial Properties : The compound has been studied for its potential antifungal and antimicrobial properties. Research has shown that certain derivatives exhibit promising biological activities, suggesting its applicability in developing new antimicrobial agents (Iniya et al., 2014); (Lima-Neto et al., 2012).
Synthesis of Therapeutically Active Compounds : Its use in the synthesis of various therapeutically active compounds, including potential treatments for cancer and other diseases, is a key area of research. This includes the synthesis of compounds with cytotoxic properties against cancer cell lines (Singh et al., 2020).
Material Science and Polymer Modification
- Polymer Modification : The compound has applications in material science, particularly in the modification of polymers. This modification can lead to the development of materials with enhanced properties, such as increased thermal stability and potential use in medical applications (Aly et al., 2015).
Analytical Chemistry and Bioimaging
- Fluorescent Chemosensors and Bioimaging : Derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride have been explored as fluorescent chemosensors. These sensors can be used for detecting specific metal ions and have applications in bioimaging, demonstrating the compound's utility in analytical chemistry (Iniya et al., 2014).
Future Directions
properties
IUPAC Name |
2-(1-phenyltriazol-4-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-11(2,12)10-8-15(14-13-10)9-6-4-3-5-7-9;/h3-8H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSRGULETWZIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1432938.png)
